molecular formula C7H13N3S B15279180 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine

2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine

Cat. No.: B15279180
M. Wt: 171.27 g/mol
InChI Key: XSXOPMXLLRCXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 1-methyl-1H-imidazole-2-thiol with 1-bromo-2-propanamine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvent and catalyst can also be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine is unique due to the presence of both the thioether and amino groups, which provide a combination of nucleophilic and electrophilic sites.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C7H13N3S/c1-6(5-8)11-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3

InChI Key

XSXOPMXLLRCXNA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)SC1=NC=CN1C

Origin of Product

United States

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